(S)-3-Aminobutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

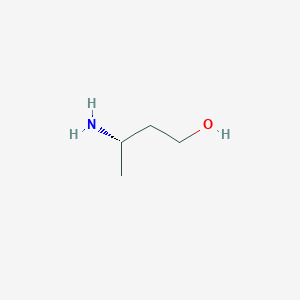

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZSYQMSHMXLT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433065 | |

| Record name | (S)-3-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61477-39-2 | |

| Record name | (S)-3-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Aminobutan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 61477-39-2

This in-depth technical guide provides comprehensive information on the core properties, synthesis, and analysis of (S)-3-Aminobutan-1-ol, a key chiral building block in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow oil at room temperature.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for experimental design and implementation.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 61477-39-2 |

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Colorless to Light Yellow Oil |

| Optical Activity | [α]D22 +11.65° (c = 1.22 g/100 mL in EtOH) |

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 168 °C |

| Density | 0.927 g/cm³ |

| Flash Point | 56 °C |

| pKa | 15.00 ± 0.10 (Predicted) |

Table 3: Solubility and Storage of this compound

| Property | Value |

| Solubility | DMSO (Slightly), Ethanol (Sparingly), Methanol (B129727) (Slightly) |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Applications in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of molecules with HIV integrase inhibitory activity. Specifically, it is a key building block for the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a protected amino alcohol precursor. The following protocol is based on the hydrogenation of (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[1]

Materials:

-

(S)-benzyl(4-hydroxybutan-2-yl)carbamate

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Round bottom flask (1000 mL)

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 1000 mL round bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).

-

Carefully add palladium on carbon (3 g, 0.10 equivalent) to the solution.

-

Seal the flask and place it under a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at 25 °C for 12 hours.

-

Upon completion of the reaction, remove the solid catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

-

The expected yield is approximately 11.7 g (92%).

Quality Control and Analysis

Accurate characterization and purity assessment are critical. The following are representative protocols for the analysis of this compound.

¹H NMR spectroscopy is used to confirm the structure of the synthesized compound.

Instrumentation:

-

300 MHz NMR spectrometer

Sample Preparation:

-

Dissolve a small amount of the oily product in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum at 300 MHz.

-

The expected chemical shifts (δ) in ppm are: 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).[1]

LC-MS is employed to confirm the molecular weight of the product.

Instrumentation:

-

A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Representative Mobile Phase:

-

A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Inject the sample into the LC-MS system.

-

Monitor the total ion chromatogram and extract the mass spectrum for the peak of interest.

-

For this compound, the expected mass-to-charge ratio (m/z) in positive ion mode is 90 [M+H]⁺.[1]

Due to the lack of a strong chromophore, direct chiral HPLC analysis of this compound is challenging. Derivatization with a chiral, UV-active reagent is necessary to separate the enantiomers and determine the enantiomeric purity.

Derivatization Agent Example:

-

(R)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC)

General Derivatization Protocol:

-

Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a slight molar excess of the derivatizing agent (e.g., NEIC) and a non-nucleophilic base (e.g., triethylamine).

-

Allow the reaction to proceed at room temperature until complete, monitoring by TLC or LC-MS.

-

Quench the reaction and prepare the sample for HPLC analysis.

Representative HPLC Conditions:

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol.

-

Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).

-

The retention times of the two diastereomeric derivatives will differ, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

References

(S)-3-Aminobutan-1-ol molecular weight and formula

An In-depth Technical Guide on (S)-3-Aminobutan-1-ol: Physicochemical Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, a chiral amino alcohol used as a building block in organic synthesis.

Physicochemical Data

The core quantitative data for this compound are summarized in the table below. This information is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Molecular Formula | C4H11NO | [1][2][3][4][5] |

| Molecular Weight | 89.14 g/mol | [1][2][3] |

| CAS Number | 61477-39-2 | [1][2][3][4][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document. Researchers should refer to peer-reviewed chemical literature for specific methodologies, such as enantioselective synthesis or resolution techniques. For instance, one source mentions a specific optical rotation measurement: [α]D22 +11.65° (c = 1.22 g/100 mL in EtOH), which is a key experimental value for characterizing this enantiomer[2].

Structural and Property Relationship

The following diagram illustrates the logical relationship between the compound's identity and its fundamental molecular properties.

Caption: Logical diagram of this compound and its core molecular properties.

References

Technical Guide: Physical Properties of (3S)-3-amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (3S)-3-amino-1-butanol, a chiral amino alcohol of significant interest as a building block in the synthesis of pharmaceuticals. This document collates available data, presents detailed experimental protocols for property determination, and outlines a general workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(3S)-3-amino-1-butanol, with the chemical formula C₄H₁₁NO, is a colorless to pale yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the C3 position, is a critical feature for its application in asymmetric synthesis.

Data Presentation: Physical Properties

The physical properties of (3S)-3-amino-1-butanol and its enantiomer are summarized in the table below. It is important to note that some reported values in the literature show slight variations, and some data points are for the (R)-enantiomer, which are expected to be identical in magnitude to the (S)-enantiomer for properties other than the sign of optical rotation.

| Property | Value | Notes |

| Molecular Weight | 89.14 g/mol | |

| Boiling Point | ~168 °C | At 760 mmHg. Some variations in reported values exist. |

| Density | ~0.93 g/cm³ | |

| Melting Point | Not widely reported | The compound is typically a liquid at standard conditions. |

| Solubility | Soluble in water, ethanol (B145695), and ether.[1] | |

| Specific Rotation ([α]²⁰/D) | +10.0° to +12.0° (c=1, EtOH) for (S)-enantiomer | The corresponding (R)-enantiomer has a specific rotation of -10.0° to -12.0° (c=1, EtOH). |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are based on established chemical principles and methodologies.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of (3S)-3-amino-1-butanol

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

A small amount of (3S)-3-amino-1-butanol is placed into the small test tube.

-

The capillary tube is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Specific Optical Rotation

This procedure measures the extent to which a chiral compound rotates plane-polarized light.[2]

Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Ethanol (spectroscopic grade)

-

Sample of (3S)-3-amino-1-butanol

Procedure:

-

A solution of (3S)-3-amino-1-butanol is prepared by accurately weighing a sample (e.g., 0.1 g) and dissolving it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

The polarimeter is calibrated using a blank (the pure solvent, ethanol).

-

The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed optical rotation (α) in degrees is measured at a constant temperature (typically 20°C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the cell in decimeters (dm).

Synthesis and Characterization Workflow

(3S)-3-amino-1-butanol is a key chiral intermediate in the synthesis of various pharmaceuticals. While the specific synthesis of the (S)-enantiomer is proprietary in many cases, a representative workflow for the synthesis of the (R)-enantiomer has been detailed by the Medicines for All institute (M4ALL), which is analogous to the synthesis of the (S)-enantiomer, likely starting from (S)-3-aminobutanoic acid.[3] The general workflow involves the reduction of the corresponding chiral aminobutanoic acid.

The following diagram illustrates a general workflow for the synthesis and characterization of a chiral amino alcohol like (3S)-3-amino-1-butanol.

Caption: A general workflow for the synthesis and characterization of (3S)-3-amino-1-butanol.

Conclusion

This technical guide provides essential information on the physical properties of (3S)-3-amino-1-butanol for professionals in research and drug development. The provided data and experimental protocols serve as a valuable resource for the handling, characterization, and application of this important chiral intermediate. The synthesis and characterization workflow highlights the key steps involved in obtaining and verifying the quality of this compound.

References

(S)-3-Aminobutan-1-ol structure and stereochemistry

An In-depth Technical Guide to (S)-3-Aminobutan-1-ol: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of this compound, a chiral building block crucial in pharmaceutical research and development. It details the molecule's structure, stereochemical properties, synthesis protocols, and its significant role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Stereochemistry

This compound is an organic compound featuring both an amine and a hydroxyl functional group.[1] Its structure consists of a four-carbon chain with a hydroxyl group at position 1 and an amino group at position 3. The key feature of this molecule is the chiral center at the third carbon atom, which results in two distinct stereoisomers: this compound and (R)-3-Aminobutan-1-ol.[2]

The "(S)" designation in its name refers to the specific three-dimensional arrangement of the groups around this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is critical in drug development, as the biological activity of a molecule is often dependent on its specific stereochemistry.[2] The (S)-enantiomer ensures stereoselective advantages in drug synthesis, which can lead to enhanced pharmacological activity and a reduction in potential side effects.[3]

Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 61477-39-2 | [1][4][5] |

| Molecular Formula | C₄H₁₁NO | [1][4][5] |

| Molecular Weight | 89.14 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow oil | [5][6] |

| Boiling Point | 168 °C | [1][4] |

| Density | 0.927 g/cm³ | [1][4] |

| Flash Point | 56 °C | [1][4] |

| Optical Rotation | [α]D²² +11.65° (c = 1.22 g/100 mL in EtOH) [α]D²⁰ +16.3° (c = 4.5 in EtOH) (literature value) | [5] |

| Solubility | DMSO (Slightly), Ethanol (Sparingly), Methanol (B129727) (Slightly) | [1][4][6] |

| Storage Conditions | Store in a refrigerator (2-8 °C) under an inert atmosphere (Nitrogen or Argon). | [1][6][7] |

Experimental Protocols and Synthesis

The enantiomerically pure synthesis of this compound is critical for its use in pharmaceutical applications. Various methods have been developed, including chemical synthesis and chemoenzymatic approaches.[2]

Chemical Synthesis via Hydrogenolysis

A common method for preparing this compound involves the deprotection of a protected amino alcohol precursor.

Protocol: Synthesis from (S)-benzyl(4-hydroxybutan-2-yl)carbamate [5]

-

Reaction Setup : To a 1000 mL round-bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol) dissolved in methanol (500 mL).

-

Catalyst Addition : Add palladium on carbon (10% Pd/C, 3 g) to the solution.

-

Hydrogenation : Stir the reaction mixture vigorously at 25 °C for 12 hours under a hydrogen atmosphere.

-

Work-up : Upon completion of the reaction (monitored by TLC or LC-MS), remove the solid catalyst by filtration through a pad of Celite.

-

Isolation : Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The reported yield for this procedure is approximately 92%.[5]

Chemoenzymatic Approaches

Chemoenzymatic strategies are gaining prominence as they offer high selectivity under mild reaction conditions.[2]

-

Biocatalytic Reductive Amination : This method utilizes enzymes like amine dehydrogenases (AmDHs) to convert a ketone precursor into the desired chiral amine with high enantiomeric excess (often >99.5%).[2]

-

Enzymatic Kinetic Resolution : This technique involves the use of enzymes, such as lipases, to selectively acylate one enantiomer in a racemic mixture of the amino alcohol. This allows for the separation of the unreacted, enantiomerically pure this compound.[2]

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical molecules.[3][8] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, provides synthetic versatility.[3]

A primary application is its use as an intermediate in the synthesis of compounds with potential therapeutic activities. Notably, amino alcohols of this type are key components in drugs targeting viral diseases. For instance, it is used as an intermediate for preparing compounds with HIV integrase inhibitory activity.[1][5][6] The enantiomer, (R)-3-aminobutan-1-ol, is a crucial intermediate in the synthesis of the antiretroviral drug Dolutegravir, which highlights the importance of this molecular scaffold in HIV therapy.[3][9][10]

Safety and Handling

This compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Storage should be in a cool, dry place under an inert atmosphere.[1][6]

References

- 1. Cas 61477-39-2,(S)-3-Aminobutan-1ol | lookchem [lookchem.com]

- 2. This compound | 61477-39-2 | Benchchem [benchchem.com]

- 3. leapchem.com [leapchem.com]

- 4. chembk.com [chembk.com]

- 5. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]

- 6. This compound [srdpharma.com]

- 7. 61477-39-2|this compound|BLD Pharm [bldpharm.com]

- 8. a2bchem.com [a2bchem.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 11. 3-Aminobutan-1-ol | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of (S)-3-Aminobutan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-3-Aminobutan-1-ol, a key chiral intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which contains both a polar amino group and a hydroxyl group, as well as a nonpolar ethyl backbone. This amphiphilic nature dictates its solubility behavior in different organic solvents.

Qualitative Solubility Data

Currently, publicly available quantitative data on the solubility of this compound in a range of organic solvents is limited. However, qualitative assessments provide valuable guidance for solvent selection. The compound is generally described as being soluble in polar organic solvents.

| Solvent Classification | Solvent Examples | Qualitative Solubility of this compound |

| Polar Protic | Methanol | Slightly Soluble[1] |

| Ethanol | Sparingly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Dichloromethane | Soluble (for the racemic mixture) | |

| Tetrahydrofuran (THF) | Soluble[2] | |

| Ethers | Diethyl Ether | Soluble (for the racemic mixture)[3] |

Note: Some solubility data is for the racemic mixture, (DL)-3-aminobutan-1-ol, and is noted as such. It is anticipated that the solubility of the (S)-enantiomer will be similar.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, allow the solution to stand undisturbed for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically compatible filter to avoid transferring any solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the dish and the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, use a vacuum desiccator.

-

Continue drying until a constant mass of the residue is achieved.

-

Record the final mass of the evaporation dish with the dried this compound.

-

3. Data Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + dried solid) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for scientists and researchers. The presented gravimetric method is a reliable approach to generate the precise solubility data needed for process optimization and drug development. It is recommended that researchers perform these solubility studies under their specific experimental conditions to obtain the most accurate and relevant data.

References

An In-depth Technical Guide to the Safe Handling of (S)-3-Aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Due to its chemical properties, specifically its corrosive and flammable nature, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling procedures for this compound, including detailed protocols and emergency response workflows.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO | [1][2][3][4] |

| Molecular Weight | 89.14 g/mol | [1][2][3][4] |

| Appearance | Colorless to Light Yellow Oil | [3][5] |

| Boiling Point | 168°C | [6] |

| Flash Point | 56°C (132.8°F) | [6] |

| Density | 0.927 g/cm³ | [6] |

| Solubility | Slightly soluble in DMSO and Methanol. Sparingly soluble in Ethanol. | [3][6] |

| CAS Number | 61477-39-2 | [2][3][5][7][8][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor. |

Note: Classifications are based on aggregated GHS information.[1][2]

The signal word for this compound is Danger .[5][10]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential when working with this compound. The following sections detail the necessary procedures for risk assessment, personal protective equipment selection, chemical handling, storage, and disposal.

Risk Assessment

Before commencing any work with this compound, a thorough risk assessment must be conducted. This process involves identifying potential hazards and implementing appropriate control measures.

Methodology:

-

Identify Hazards: Review the Safety Data Sheet (SDS) to understand the specific hazards, including corrosivity, flammability, and toxicity.[11]

-

Evaluate Risks: Assess the risks associated with the planned experimental procedures, considering the quantities of this compound to be used, the reaction conditions (e.g., temperature, pressure), and the potential for exposure.

-

Implement Control Measures: Based on the risk assessment, establish control measures. These should include the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).[1]

-

Document and Review: Document the risk assessment and review it periodically, especially when there are changes to the experimental protocol.

Personal Protective Equipment (PPE)

The selection and correct use of PPE is the final line of defense against chemical exposure.[11] The minimum required PPE for handling this compound is outlined in Table 3.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[9][12] | Protects against splashes of corrosive liquid. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9][11] | Prevents skin contact with the corrosive and absorbable chemical. |

| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.[3][9][13] | Protects against splashes and potential fire hazards. |

| Respiratory Protection | Use in a well-ventilated area or a fume hood is required. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[3][14] | Prevents inhalation of harmful vapors. |

Chemical Handling and Storage

Handling:

-

All handling of this compound should be performed in a well-ventilated chemical fume hood.[9][10][15]

-

Avoid direct contact with skin, eyes, and clothing.[10]

-

Use non-sparking tools and equipment.

-

Ground all containers when transferring the substance to prevent static discharge.[13]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Store in a designated flammable liquids storage cabinet.[13][15]

-

The recommended storage temperature is in a refrigerator (2-8°C).[5][8]

Waste Disposal

This compound and any contaminated materials must be disposed of as hazardous waste.

Methodology:

-

Collect all waste containing this compound in a designated, properly labeled, and sealed container.[13][17]

-

The waste container should be compatible with the chemical and stored in a designated hazardous waste accumulation area.[17]

-

Do not dispose of this compound down the drain.[10]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Emergency Procedures and Workflows

In the event of an emergency, a clear and practiced response is crucial. The following diagrams illustrate the workflows for handling spills and exposures.

Accidental Spill Response

Caption: Workflow for responding to an accidental spill of this compound.

First-Aid for Exposure

Caption: First-aid procedures for different routes of exposure to this compound.

General Laboratory Handling Workflow

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a chemical that demands respect and careful handling. By implementing the protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use, ensuring a safe laboratory environment. A proactive approach to safety, including thorough risk assessment and adherence to established procedures, is the cornerstone of responsible chemical research. Always consult the most recent Safety Data Sheet for the most up-to-date information before handling any chemical.

References

- 1. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 2. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]

- 5. ccny.cuny.edu [ccny.cuny.edu]

- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 7. documents.uow.edu.au [documents.uow.edu.au]

- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 9. research.arizona.edu [research.arizona.edu]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 12. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 16. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]

Technical Guide to the Material Safety of (S)-3-Aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-3-Aminobutan-1-ol, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is intended to guide laboratory safety procedures, risk assessments, and emergency preparedness.

Section 1: Chemical Identification and Physical Properties

This compound is a chiral amino alcohol used as a building block in the synthesis of various pharmaceutical compounds.

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-aminobutan-1-ol | [1] |

| CAS Number | 61477-39-2 | [1] |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Appearance | Colorless to Light Yellow Oil |

| Physical Property | Value | Source |

| Density | 0.927 g/cm³ | |

| Boiling Point | 168 °C | |

| Flash Point | 55.6 - 56 °C | [2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary hazards are related to its corrosive nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |

GHS Label Elements:

-

Pictogram:

-

Corrosion

-

-

Hazard Statements:

-

Precautionary Statements:

Section 3: Toxicological Information

Toxicological Data for a Structural Isomer (2-Amino-1-butanol):

To provide some context, data for the structural isomer 2-Amino-1-butanol (CAS No. 96-20-8) is presented below. It is important to note that while these compounds are structurally similar, their toxicological profiles may differ.

| Parameter | Value | Species | Route | Source |

| LD50 | ~1800 mg/kg bw | Rat | Oral | |

| LD50 | 2300 mg/kg bw | Mouse | Oral |

Based on the available data for its isomer, this compound may have low to moderate acute toxicity. However, due to its corrosive nature, the primary health risks are associated with direct contact.

Section 4: Experimental Protocols and Safe Handling

Given the corrosive nature of this compound, stringent safety protocols must be followed. The following sections outline best practices for handling, personal protection, and emergency procedures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this chemical to determine the appropriate level of PPE.

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures: First Aid

Immediate and thorough action is critical in the event of exposure.

Emergency Procedures: Spills

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustible liquid. Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.[9]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel must be trained in the proper handling of hazardous chemicals and emergency procedures. Always consult the original SDS and your institution's safety guidelines before working with any chemical.

References

- 1. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3-Aminobutan-1-ol | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 7. lobachemie.com [lobachemie.com]

- 8. chemsafe.ie [chemsafe.ie]

- 9. acs.org [acs.org]

Commercial Suppliers and Synthetic Routes for Enantiopure (S)-3-Aminobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers and synthetic methodologies for enantiopure (S)-3-Aminobutan-1-ol, a critical chiral building block in pharmaceutical synthesis. The information is intended to assist researchers and drug development professionals in sourcing this key intermediate and understanding its preparation.

Commercial Availability

This compound is available from a variety of commercial suppliers, with purities typically ranging from 95% to over 99%. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities |

| career henan chemical co | 97%-99% | 1 kg |

| Chengdu Feibo Pharm Technology Co., Ltd | >95% | 5g, 50g, 100g, 250g, 500g, 1kg, 5kg |

| GIHI CHEMICALS CO.,LIMITED | 99% | 1kg, 5kg, 25kg |

| Henan Tianfu Chemical Co.,Ltd. | 99% | 1kg, 5kg, 25kg |

| Simson Pharma Limited | Custom Synthesis | Inquire for details |

| Benchchem | Typically 95% | Inquire for details |

| BLDpharm | Inquire for details | Inquire for details |

| Hangzhou Aolishen Chemical Co., Ltd. | Inquire for details | Inquire for details |

| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 25g, 100g |

| Aladdin Scientific | min 97% | 100g |

Synthetic Methodologies

The enantioselective synthesis of this compound is crucial for its application in the development of chiral pharmaceuticals. Both chemical and biocatalytic routes have been established for its preparation.

Chemical Synthesis

A common chemical approach involves the reduction of a protected amino acid derivative. One such detailed protocol is the synthesis from (S)-benzyl(4-hydroxybutan-2-yl)carbamate.

Materials:

-

(S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.)

-

Methanol (B129727) (MeOH)

-

Palladium on carbon (Pd/C, 10 wt. %, 0.10 eq.)

-

Hydrogen gas (H₂)

-

1000 mL round bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 1000 mL round bottom flask, add a solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol, 1.00 eq.) in methanol (500 mL).[1]

-

Carefully add palladium on carbon (3 g, 0.10 equivalent) to the solution.[1]

-

The reaction mixture is stirred at 25 °C for 12 hours under a hydrogen atmosphere.[1]

-

Upon completion of the reaction, the solid catalyst is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to afford this compound as a colorless oil. The reported yield is 11.7 g (92%).[1]

Product Characterization:

The final product can be characterized by:

-

¹H NMR (300 MHz, DMSO-d₆, ppm): δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).[1]

-

LCMS (ESI) : m/z of 90 [M + H]⁺.[1]

-

Specific Rotation : [α]D²² +11.65° (c = 1.22 g/100 mL in EtOH).[1]

Another analogous chemical synthesis route involves the reduction of (R)-3-aminobutyric acid using a reducing agent like sodium aluminum hydride to produce (R)-3-aminobutan-1-ol. A similar process can be applied to the (S)-enantiomer.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high enantioselectivity under mild reaction conditions. The two primary strategies for synthesizing this compound are biocatalytic reductive amination and enzymatic kinetic resolution.[2]

-

Biocatalytic Reductive Amination: This approach utilizes amine dehydrogenases (AmDHs) to directly convert a prochiral ketone, 4-hydroxy-2-butanone, into this compound with high enantioselectivity, using ammonia (B1221849) as the amine source.[2][3] Wild-type AmDHs have demonstrated the ability to synthesize this compound with an enantiomeric excess of up to 99.5%.[3]

-

Enzymatic Kinetic Resolution: In this method, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired unreacted enantiomer. For example, porcine pancreatic lipase (PPL) can be used for the enantioselective acylation of racemic (±)-N-carbobenzoxy-2-aminobutan-1-ol, which is a key step in the synthesis of an antituberculosis drug.[2]

Visualized Workflows and Strategies

The following diagrams illustrate the chemical synthesis workflow and the logical relationship between the different chemoenzymatic strategies.

References

The Cornerstone of Chirality: (S)-3-Aminobutan-1-ol as a Premier Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol, a versatile chiral amino alcohol, has emerged as a critical building block in modern asymmetric synthesis. Its bifunctional nature, possessing both a primary amine and a hydroxyl group on a stereodefined carbon backbone, makes it an invaluable precursor for the synthesis of a wide array of complex, high-value chiral molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in pharmaceutical development.

Physicochemical and Chiral Properties

This compound is a colorless to light yellow oil characterized by its specific optical rotation, a key indicator of its enantiomeric purity. A summary of its physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [1](2--INVALID-LINK-- |

| Molar Mass | 89.14 g/mol | [1](--INVALID-LINK--) |

| Boiling Point | 168°C | [3](4--INVALID-LINK--,--INVALID-LINK-- |

| Density | 0.927 g/cm³ | [5](6--INVALID-LINK-- |

| Flash Point | 56°C | [5](6--INVALID-LINK-- |

| Specific Rotation [α]D | +11.65° (c=1.22, EtOH, 22°C) | [3](--INVALID-LINK--) |

| pKa | 15.00 ± 0.10 (Predicted) | [3](7--INVALID-LINK-- |

| Appearance | Colorless to Light Yellow Oil | [3](7--INVALID-LINK-- |

| Solubility | Sparingly soluble in Ethanol and Methanol, slightly soluble in DMSO.[5](6--INVALID-LINK-- | |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C.[5](6--INVALID-LINK-- |

Synthesis of this compound

High enantiopurity is paramount for the application of this compound in pharmaceutical synthesis. Both chemical and biocatalytic routes have been developed to achieve this.

Chemical Synthesis via Hydrogenolysis

A common and effective method for the synthesis of this compound involves the hydrogenolysis of a protected precursor.

References

- 1. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

- 7. chemicalbook.com [chemicalbook.com]

The Architect's Toolkit: A Guide to Chiral Amino Alcohols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile and indispensable tools in the creation of enantiomerically pure molecules. Their unique bifunctional nature, possessing both a hydroxyl and an amino group on a chiral scaffold, allows them to function as efficient chiral auxiliaries, ligands, and organocatalysts. This technical guide provides an in-depth exploration of the synthesis and application of these critical building blocks, offering detailed experimental protocols, comparative performance data, and mechanistic insights to empower researchers in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.

The Foundation: Synthesis of Key Chiral Amino Alcohols

The utility of chiral amino alcohols begins with their efficient and stereospecific synthesis. Often derived from readily available and optically pure amino acids, their preparation is a critical first step in many synthetic campaigns.

Reduction of α-Amino Acids: The Direct Approach

One of the most straightforward methods for synthesizing chiral 1,2-amino alcohols is the reduction of the carboxylic acid functionality of α-amino acids. This approach directly translates the inherent chirality of the starting material to the product.

Experimental Protocol: Synthesis of (S)-Prolinol from (S)-Proline

-

Materials: (S)-Proline, Phosgene (1.93 M in toluene), Tetrahydrofuran (THF), Phenylmagnesium chloride (25% wt solution), 2 M Aqueous sulfuric acid, Toluene, Heptane (B126788).

-

Procedure:

-

A suspension of (S)-proline (0.521 mol) in dry THF (600 mL) is cooled to 15-20°C. Phosgene (0.625 mol) is added over 0.5-1.0 hour, maintaining the temperature. The mixture is aged for 0.5-0.75 hours at 30-40°C until homogeneous, then aged for an additional 0.5 hour. The solution is concentrated under reduced pressure to yield (S)-proline-N-carboxyanhydride.[1]

-

In a separate flask, a solution of phenylmagnesium chloride (1.25 mol) is heated to reflux. A solution of the previously prepared (S)-proline-N-carboxyanhydride in THF is added dropwise over 30 minutes with stirring.[2]

-

After the addition is complete, the reaction mixture is aged and then quenched by adding it to 2 M aqueous sulfuric acid (2.1 mol) at 0°C.

-

The aqueous layer is separated and washed with toluene. The pH of the aqueous layer is adjusted to basic with an appropriate base, and the product is extracted with toluene.

-

The combined organic layers are concentrated, and the resulting crude product is recrystallized from heptane to afford (S)-diphenylprolinol. For the synthesis of (S)-prolinol, a milder reducing agent like LiAlH₄ can be used on the protected amino acid.[3][4]

-

Biocatalytic and Chemoenzymatic Routes

Modern synthetic chemistry increasingly turns to enzymatic and chemoenzymatic methods for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions.

Conceptual Approach: Synthesis of (R)-Phenylglycinol from Benzaldehyde (B42025)

A chemoenzymatic cascade can be employed, starting with the Strecker synthesis to form the aminonitrile from benzaldehyde and potassium cyanide.[3][5] A nitrilase enzyme with appropriate stereoselectivity is then used to hydrolyze the nitrile to the corresponding carboxylic acid, which can subsequently be reduced to the amino alcohol. This method can achieve high yields and enantiomeric excess.[3]

Applications in Asymmetric Synthesis: A Comparative Overview

The true power of chiral amino alcohols lies in their application as catalysts and auxiliaries to control the stereochemical outcome of a wide array of chemical transformations.

Organocatalysis: The Rise of Prolinol and its Derivatives

(S)-Prolinol, derived from the amino acid proline, has emerged as a powerful organocatalyst for various asymmetric reactions, most notably the aldol (B89426) and Michael additions. It operates through the formation of a chiral enamine or iminium ion intermediate.

Table 1: Performance of Prolinol in Asymmetric Aldol and Michael Reactions

| Reaction | Aldehyde/Electrophile | Ketone/Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Aldol | Isobutyraldehyde | Acetone (B3395972) | 20 | DMSO | Room Temp | 48 | 68 | 95:5 | 93 (anti)[6] |

| Aldol | 4-Nitrobenzaldehyde | Acetone | 30 (L-Proline) | DMSO | Room Temp | 48 | 97 | 95:5 | 96 (anti)[6] |

| Michael | trans-β-Nitrostyrene | Cyclohexanone | 10 (Proline derivative) | Toluene | -20 | 120 | 95 | >99:1 (syn:anti) | 97 (syn) |

| Michael | 4-Chloronitrostyrene | Cyclohexanone | 10 (Proline derivative) | Toluene | -20 | 120 | 93 | >99:1 (syn:anti) | 96 (syn) |

Experimental Protocol: Prolinol-Catalyzed Asymmetric Michael Addition of a Ketone to a Nitroolefin

-

Materials: Nitroolefin (e.g., trans-β-nitrostyrene), Ketone (e.g., cyclohexanone), (S)-Prolinol, Solvent (e.g., Toluene).

-

Procedure:

-

To a solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL), add (S)-prolinol (0.1 mmol, 10 mol%).[7]

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or -20°C) for the specified time, monitoring by TLC.[7]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.

-

Chiral Auxiliaries: The Evans Oxazolidinones and Valinol Derivatives

Chiral amino alcohols are precursors to some of the most reliable and widely used chiral auxiliaries. The Evans oxazolidinones, derived from amino alcohols like valinol and phenylglycinol, provide excellent stereocontrol in alkylation and aldol reactions.[8][9]

Table 2: Diastereoselective Alkylation using a Valinol-Derived Oxazolidinone Auxiliary

| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio |

| Methyl Iodide | NaHMDS | -78 | 91:9[10] |

| Benzyl Bromide | LDA | 0 | 99:1[8][10] |

| Ethyl Iodide | Mg(i-Pr₂N)₂ | 20 | >95:5 |

| Allyl Bromide | LDA | -78 | >98:2 |

Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)

-

Materials: N-Acyloxazolidinone (derived from D-valinol), Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Electrophile (e.g., Benzyl bromide).

-

Procedure:

-

Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.

-

Slowly add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78°C to form the enolate.

-

Add the electrophile (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78°C for a specified time, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[11]

-

Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH/H₂O₂) or reduction (e.g., using LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.[8][11]

-

Chiral Ligands for Metal-Catalyzed Reactions

Chiral amino alcohols and their derivatives are highly effective ligands for a variety of metal-catalyzed asymmetric transformations, including reductions and alkyl additions.

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst, which is prepared in situ or pre-formed from a chiral amino alcohol, typically (S)-prolinol.[12][13][14]

Table 3: Enantioselective Reduction of Ketones using an in situ Generated Oxazaborolidine Catalyst from a Chiral Lactam Alcohol

| Ketone | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 95 | 96 (R)[15][16] |

| 2-Chloroacetophenone | 92 | 98 (S)[15][16] |

| α-Tetralone | 90 | 85 (R)[15] |

| t-Butyl methyl ketone | 85 | 89 (R)[15] |

| Cyclohexyl methyl ketone | 88 | 81 (R)[15] |

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

-

Materials: Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol), Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), Ketone, Anhydrous THF.

-

Procedure:

-

To a stirred solution of the chiral amino alcohol (10 mol%) in anhydrous THF at room temperature, add BH₃·SMe₂ (1.0 M in THF, 1.0 eq) dropwise to generate the oxazaborolidine catalyst in situ.[15][16]

-

After stirring for a short period, cool the solution to the desired temperature (e.g., 0°C or -78°C).

-

Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction for the specified time until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol, followed by aqueous HCl.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the chiral alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

-

Chiral amino alcohols are excellent ligands for promoting the enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for forming chiral secondary alcohols.

Table 4: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| (-)-DAIB | 2 | 0 | 97 | 98 | (S)[1] |

| (1R,2S)-N,N-Dibutylnorephedrine | 2 | 0 | 95 | 94 | (R) |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 5 | 0 | 98 | 97 | (S) |

| Chiral amino alcohol 13a | 10 | 0 | >99 | 95 | (S)[17][18] |

| Chiral amino alcohol 13b | 10 | 0 | >99 | 95 | (S)[17][18] |

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of these stereoselective transformations is crucial for catalyst design and reaction optimization.

Prolinol-Catalyzed Aldol Reaction: The Enamine Catalytic Cycle

The proline-catalyzed aldol reaction proceeds through an enamine intermediate. The chiral environment of the proline catalyst directs the facial attack of the aldehyde, leading to the observed enantioselectivity.[11][19]

Caption: Enamine catalytic cycle for the prolinol-catalyzed asymmetric aldol reaction.

Chiral Auxiliary-Controlled Alkylation: A Steric Hindrance Model

In diastereoselective alkylation using an Evans-type oxazolidinone auxiliary, the bulky substituent on the auxiliary (e.g., the isopropyl group from valinol) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Caption: Steric model for diastereoselective alkylation using a chiral oxazolidinone auxiliary.

CBS Reduction: A Dual Activation Mechanism

The CBS reduction mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane. The Lewis acidic boron atom of the catalyst then coordinates to the ketone, orienting it for a stereoselective hydride transfer from the activated borane.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. summit.sfu.ca [summit.sfu.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral auxiliaries represent a robust and highly reliable strategy for inducing stereoselectivity, enabling the synthesis of enantiomerically pure compounds.[2][3][4] This technical guide provides an in-depth exploration of the core principles, applications, and practical methodologies associated with the use of chiral auxiliaries in asymmetric synthesis.

The Core Concept of the Chiral Auxiliary

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral (prochiral) substrate.[2][5][6] This covalent modification transforms the prochiral substrate into a chiral intermediate. The inherent chirality of the auxiliary then directs a subsequent chemical reaction to occur with a high degree of facial selectivity, leading to the formation of a new stereocenter in a predictable configuration.[2] The product of this reaction is a diastereomer. Since diastereomers have different physical properties, they can be easily separated using standard laboratory techniques like column chromatography or crystallization.[2] Finally, the auxiliary is cleaved from the desired product and can often be recovered for reuse.[2][6]

The primary function of the auxiliary is to create a sterically demanding and conformationally rigid environment around the reactive center of the substrate. This forces an incoming reagent to approach from the least hindered face, thereby controlling the stereochemical outcome of the reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. york.ac.uk [york.ac.uk]

- 6. youtube.com [youtube.com]

(S)-3-Aminobutan-1-ol: A Chiral Keystone in Modern Pharmaceutical Synthesis

(S)-3-Aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals and biologically active molecules. [1][2] Its molecular structure, featuring both an amino and a hydroxyl group on a chiral scaffold, makes it a versatile intermediate for creating complex, stereochemically pure compounds.[3][4] This guide provides an in-depth analysis of its function in pharmaceuticals, focusing on its role as an intermediate, its synthesis, and its contribution to the development of potent therapeutic agents.

Core Function: A Versatile Chiral Intermediate

The primary function of this compound in the pharmaceutical industry is as a chiral building block.[1][3] Its stereospecific structure is essential for producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or cause unwanted side effects.[3][4] The presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications, providing synthetic flexibility.[3]

While this compound itself is a valuable chiral synthon, its enantiomer, (R)-3-aminobutan-1-ol, has gained significant attention for its role as a key intermediate in the synthesis of the highly successful antiretroviral drug, Dolutegravir (B560016).[2][3][5] Dolutegravir is an HIV integrase inhibitor used in the treatment of HIV infection.[2][6] The specific stereochemistry of (R)-3-aminobutan-1-ol is crucial for the pharmacological profile and potency of Dolutegravir.[2]

Key Applications:

-

Antiretroviral Drugs: Most notably, the enantiomer (R)-3-aminobutan-1-ol is a crucial component in the synthesis of Dolutegravir.[3][5]

-

HIV Integrase Inhibitors: It is used to synthesize compounds with HIV integrase inhibitory activity, which is a vital target for HIV replication.[1][2]

-

Chiral Ligand Engineering: Used to modify circularly polarized luminescence in nanomaterials.[2]

-

Peptidomimetics and Analogs: Employed in the development of novel peptidomimetics and other biologically active analogs in drug discovery.[3]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [1][7][8] |

| Molecular Weight | 89.14 g/mol | [1][7][8] |

| CAS Number | 61477-39-2 | [1][7][8] |

| Boiling Point | 168 °C | [1] |

| Density | 0.927 g/cm³ | [1] |

| Flash Point | 56 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727); Sparingly soluble in Ethanol. | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon). | [1] |

| Predicted pKa | 15.00 ± 0.10 | [1] |

| Appearance | Colorless liquid/oil. | [1][7] |

Role in Synthesis: The Path to Dolutegravir

The synthesis of Dolutegravir highlights the importance of chiral intermediates like 3-aminobutan-1-ol. The (R)-enantiomer is specifically required to construct the morpholine (B109124) ring system and establish the correct stereochemistry of the final drug molecule, which is critical for its binding to the HIV integrase enzyme.

This diagram illustrates the pivotal role of (R)-3-aminobutan-1-ol as the chiral intermediate linking a simple starting material to the complex final active pharmaceutical ingredient (API).

Mechanism of Action of Resulting Pharmaceuticals (e.g., HIV Integrase Inhibitors)

This compound and its enantiomer are instrumental in synthesizing HIV integrase inhibitors. These drugs target the integrase enzyme, which is essential for the HIV life cycle. By blocking this enzyme, the viral DNA cannot be integrated into the host cell's genome, thus preventing viral replication.

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound.

Protocol 1: Synthesis of this compound via Hydrogenolysis

This protocol describes the synthesis of this compound from (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[7]

Materials:

-

(S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10% w/w, 0.10 eq.)

-

Hydrogen gas (H₂)

-

1000 mL round-bottom flask

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (30 g, 134.4 mmol) in methanol (500 mL) is added to a 1000 mL round-bottom flask.

-

Palladium on carbon (3 g) is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours at 25 °C.

-

Upon reaction completion (monitored by TLC or LC-MS), the solid catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

-

The final product is confirmed by ¹H NMR and LC-MS analysis. The expected yield is approximately 92%.[7]

Protocol 2: Chemoenzymatic Synthesis of (R)-3-Aminobutan-1-ol

This protocol outlines an enzymatic approach using a transaminase to produce the (R)-enantiomer, which is crucial for Dolutegravir synthesis.[2][6]

Materials:

-

4-hydroxy-2-butanone (substrate)

-

Transaminase enzyme (e.g., from Actinobacteria sp.)

-

Isopropylamine (amino donor)

-

Pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor (0.1 mM)

-

Phosphate buffer (pH 7.5–8.5)

-

Bioreactor or temperature-controlled reaction vessel

Procedure:

-

The reaction is set up in a bioreactor containing a phosphate buffer (pH 7.5–8.5).

-

4-hydroxy-2-butanone is added to the buffer at a defined concentration.

-

The transaminase enzyme and the cofactor pyridoxal phosphate (0.1 mM) are added to the mixture.

-

Isopropylamine is added as the amino group donor.

-

The reaction is maintained at a controlled temperature (30–40 °C) and stirred for 12-48 hours.[6]

-

Reaction progress is monitored by HPLC to determine the conversion to (R)-3-aminobutan-1-ol and the enantiomeric excess.

-

Upon completion, the enzyme is removed (e.g., by filtration or centrifugation), and the product is extracted from the aqueous solution.

-

Purification is typically achieved through distillation or chromatography. This method can yield the product with an enantiomeric excess of over 99%.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chemoenzymatic synthesis and analysis of a chiral amino alcohol like this compound.

Conclusion

This compound and its enantiomer are indispensable chiral building blocks in the pharmaceutical industry. Their value is prominently demonstrated in the synthesis of life-saving antiretroviral drugs like Dolutegravir, where the precise stereochemistry afforded by this intermediate is paramount to the drug's efficacy. The development of efficient and stereoselective synthetic routes, particularly chemoenzymatic methods, continues to enhance the accessibility and affordability of these critical pharmaceutical agents, underscoring the central role of this compound in modern drug development.[3][5]

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Aminobutan-1-ol | 2867-59-6 | Benchchem [benchchem.com]

- 3. leapchem.com [leapchem.com]

- 4. This compound | 61477-39-2 | Benchchem [benchchem.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 7. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]

- 8. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereospecific construction is of critical importance, and several methodologies have been developed to achieve high enantiopurity. These application notes provide detailed protocols for two effective methods for the enantioselective synthesis of this compound: Biocatalytic Reductive Amination and Chemical Reduction of (S)-3-Aminobutanoic Acid.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods, allowing for a direct comparison of their efficacy.

| Method | Key Reagents/Catalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference(s) |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (e.g., from MsmeAmDH) | 4-Hydroxy-2-butanone | This compound | High | >99.5% | [1] |

| Chemical Reduction of Amino Acid | Sodium aluminum hydride (NaAlH4) | (S)-3-Aminobutanoic acid | This compound | 61-67% | 100% | [1] |

Method 1: Biocatalytic Reductive Amination

This method utilizes an amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of a prochiral ketone, 4-hydroxy-2-butanone, to yield this compound with high enantioselectivity. A cofactor regeneration system is typically employed to recycle the consumed nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH).

Signaling Pathway and Logic

Caption: Biocatalytic reductive amination workflow.

Experimental Protocol

Materials:

-

Amine Dehydrogenase (AmDH) (e.g., cell-free extract or purified MsmeAmDH)

-

4-Hydroxy-2-butanone

-

Ammonium formate (B1220265) buffer (2 M, pH 9.0)

-

NADP+ or NAD+

-

Glucose

-

Glucose Dehydrogenase (GDH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Standard laboratory glassware and equipment (bioreactor or shaker, centrifuge, rotary evaporator)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components at the specified final concentrations:

-

4-Hydroxy-2-butanone: 50 mM

-

Ammonium formate buffer: 2 M, pH 9.0

-

NADP+: 0.2 mM

-

Glucose: 55 mM (1.1 equivalents)

-

Glucose Dehydrogenase (GDH): 3 U/mL

-

Amine Dehydrogenase (AmDH): 0.5 mg/mL of purified enzyme or an equivalent amount of cell-free extract.[2]

-

-

Reaction Conditions: Incubate the reaction mixture at 30°C with agitation for 24 hours.[2] Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

-

Reaction Quench and Product Extraction: Once the reaction is complete, terminate the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by distillation or chromatography if required.

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.

Method 2: Chemical Reduction of (S)-3-Aminobutanoic Acid

This chemo-selective method involves the direct reduction of the carboxylic acid functionality of (S)-3-aminobutanoic acid to the corresponding primary alcohol using a powerful reducing agent, sodium aluminum hydride. This approach offers excellent stereochemical fidelity.

Synthetic Pathway

Caption: Reduction of (S)-3-aminobutanoic acid.

Experimental Protocol

Materials:

-

(S)-3-Aminobutanoic acid

-

Sodium aluminum hydride (NaAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

15% aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried glassware)

Procedure:

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend (S)-3-aminobutanoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0°C in an ice bath. Carefully and portion-wise, add sodium aluminum hydride (typically 2-3 molar equivalents) to the stirred suspension under a nitrogen atmosphere.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain the reflux for 12-18 hours, or until the reaction is complete as monitored by TLC or another suitable method.

-

Reaction Quench (Fieser work-up): Cool the reaction mixture to 0°C. Cautiously and sequentially, add the following dropwise with vigorous stirring:

-

'x' mL of water for every 'x' g of NaAlH4 used.

-